(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
The compound is a novel 2-pyridinyl [7 (pyridin-4-yl)pyrazolo [1,5-a]pyrimidin-3-yl]methanone with at least one substituent on the 4-pyridinyl ring . It is used to modulate GABA and GABA receptor physiology to elicit therapeutic responses in mammalian subjects to alleviate neurological or psychiatric disorders .
Scientific Research Applications
Antimicrobial and Anticancer Activity
- Several studies have explored the antimicrobial and anticancer properties of compounds related to (7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown potential as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study synthesized and evaluated pyrazole and pyrimidine derivatives, finding excellent antitumor activity against MCF-7 cell line and high antimicrobial and antioxidant activities (Farag & Fahim, 2019).
Pharmacological Activities
- Compounds containing cinnoline moieties, similar to the structure , have been shown to possess a wide range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic properties (Bawa et al., 2010).
Synthesis and Characterization
- The synthesis, characterization, and biological application of these compounds have been widely studied. For example, (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones with antimicrobial activity were synthesized and characterized, demonstrating good activity comparable to standard drugs (Kumar et al., 2012).
Anticancer and Antidiabetic Applications
- Spirothiazolidines analogs, related to the compound , have shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as antidiabetic properties (Flefel et al., 2019).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been found to interact with gaba a receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Depending on their efficacy at different subunits of the receptor, they can either enhance or attenuate the action of GABA .
Biochemical Pathways
Given its potential interaction with gaba a receptors, it may influence the gabaergic neurotransmission pathway .
Pharmacokinetics
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of certain cell lines .
Action Environment
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been found to have tunable photophysical properties, suggesting that their action may be influenced by the light environment .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(7-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18(23-9-5-19(6-10-23)26-11-12-27-19)14-13-22-24-16(4-8-21-17(14)24)15-3-1-2-7-20-15/h1-4,7-8,13H,5-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTITBAZIAOPPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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